![molecular formula C11H12O3 B3046895 Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)- CAS No. 132100-31-3](/img/structure/B3046895.png)
Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)-
Overview
Description
Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)-, also known as 2-methyl-3-(2-oxoethylidene) tetrahydrofuran, is an organic compound that is widely used in the chemical industry. It is a colorless liquid with a characteristic almond-like odor and is commonly used as a flavoring agent in the food industry. In addition to its use in the food industry, benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)- has numerous applications in scientific research.
Mechanism of Action
The mechanism of action of benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)- is not well understood. However, it is believed to act as a nucleophile in certain chemical reactions, including the synthesis of chiral compounds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)-. However, it has been shown to have antimicrobial properties and may have potential as an antifungal agent.
Advantages and Limitations for Lab Experiments
Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)- has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent that can be used in a wide range of chemical reactions. However, it has limited solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)-. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential as an antimicrobial and antifungal agent. Additionally, research could be conducted on its potential as a starting material for the synthesis of new chiral compounds.
Scientific Research Applications
Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)- has numerous applications in scientific research. It is commonly used as a solvent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in the synthesis of chiral compounds and as a starting material for the synthesis of various heterocyclic compounds.
properties
IUPAC Name |
3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(13-5-6-14-11)10-4-2-3-9(7-10)8-12/h2-4,7-8H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMDBQYWQPQJBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=CC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442390 | |
Record name | Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)- | |
CAS RN |
132100-31-3 | |
Record name | Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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